Fmoc-beta-N-benzylamino-L-Ala
Description
Contextualization of β-Amino Acids as Building Blocks in Peptide Chemistry and Peptidomimetics
β-Amino acids are structural analogs of the proteinogenic α-amino acids, distinguished by the presence of an additional carbon atom in their backbone. fluorochem.co.uknih.gov This seemingly minor alteration has profound implications for their use in chemical synthesis. When incorporated into peptide chains, β-amino acids introduce unique structural features and are known to induce stable, predictable secondary structures like helices, turns, and sheets, even in short sequences. nih.govrsc.orgacs.org
A key advantage of using β-amino acids is the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. fluorochem.co.ukrsc.org Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation by proteases, a major limitation for the therapeutic use of natural peptides. nih.govrsc.orgacs.org This enhanced stability makes them attractive candidates in drug discovery and materials science. fluorochem.co.ukacs.org The ability to precisely control the three-dimensional shape and functional group orientation of β-amino acid-containing peptides allows for the design of molecules with specific biological activities, including antimicrobial and anti-inflammatory properties. acs.orgacs.orgnih.gov
Role of N-Substituted β-Amino Acids in Modulating Molecular Architecture and Functionality
Further refinement of peptide structure and function can be achieved through the use of N-substituted amino acids. The introduction of a substituent on the backbone nitrogen atom, as seen in N-alkylated or N-benzylated amino acids, directly influences the molecule's conformational flexibility. mdpi.com By replacing the amide proton, N-substitution removes a hydrogen bond donor, which disrupts typical secondary structures like α-helices and β-sheets but can promote other specific arrangements. mdpi.com
This modification is a powerful strategy for creating peptidomimetics with improved pharmacological profiles. N-substituted peptides often exhibit higher proteolytic stability and increased membrane permeability due to greater lipophilicity. mdpi.commdpi.com The benzyl (B1604629) group, in particular, is a bulky, aromatic substituent that can be used to introduce significant steric constraints, thereby rigidifying the peptide backbone. This controlled architecture is crucial for designing ligands that fit precisely into the binding sites of biological targets like receptors and enzymes. mdpi.com For instance, benzylamino groups have been incorporated into other molecular scaffolds to achieve neuroprotective activity. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(benzylamino)-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O4/c29-25(16-28-24(26(30)31)15-27-14-18-8-2-1-3-9-18)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,27-28H,14-17H2,(H,30,31) |
InChI Key |
WYCNRMGITZSVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Applications As Chiral Building Blocks and in Peptidomimetic Design
Fmoc-β-N-Benzylamino-L-Alanine as a Chiral Scaffold for Asymmetric Synthesis
The inherent chirality of Fmoc-beta-N-benzylamino-L-Alanine, originating from the L-alanine core, makes it an excellent starting material for asymmetric synthesis. This process is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals to ensure specific biological activity and minimize side effects. The defined stereocenter of this compound guides the formation of new stereocenters in a predictable manner, a fundamental principle in the creation of complex chiral molecules. The synthesis of optically active α-amino acids, for instance, has been achieved using chiral auxiliaries derived from amino acids to control the stereochemical outcome of the reaction.
Incorporation into Peptidomimetics and Pseudopeptides for Bioactive Compound Development
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The incorporation of modified amino acids like Fmoc-beta-N-benzylamino-L-Alanine is a key strategy in the design of these advanced therapeutic agents. nih.gov
Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, similar to proteins. unipd.itnih.gov The inclusion of N-modified β-amino acids, such as Fmoc-beta-N-benzylamino-L-Alanine, is instrumental in controlling the folding patterns of these molecules. unipd.itnih.gov The N-benzyl group can influence the conformational preferences of the polymer chain, directing it to form specific helical or sheet-like structures. unipd.it This control over the three-dimensional structure is essential for creating foldamers that can mimic the function of natural proteins, such as recognizing and binding to specific biological targets. unipd.it The synthesis of these foldamers often involves solid-phase peptide synthesis (SPPS) techniques, where the Fmoc protecting group plays a crucial role in the stepwise assembly of the oligomer chain. chemimpex.com
| Foldamer Type | Incorporated Modified Amino Acid | Resulting Secondary Structure | Reference |
| β-Peptide | N-modified β-amino acids | Helices, Sheets | unipd.itrsc.org |
| Mixed α/β-Peptide | α- and β-amino acids | Helices, Turns | nih.gov |
| Aromatic Amide Oligomer | Aromatic monomers with cationic side chains | Helical | nih.gov |
Peptide secondary structures, like β-turns and helices, are critical for their biological activity. wjarr.com However, short, natural peptides often lack stable secondary structures in solution. nih.gov The incorporation of conformationally constrained amino acids, including N-substituted β-amino acids, can stabilize these structures. wjarr.comnih.gov The benzyl (B1604629) group in Fmoc-beta-N-benzylamino-L-Alanine can participate in non-covalent interactions that help to lock the peptide backbone into a specific conformation, such as a β-turn. mcmaster.ca This pre-organization of the structure can lead to higher binding affinity for biological targets and increased resistance to proteases, thereby enhancing the therapeutic potential of the resulting peptidomimetic. nih.gov
| Secondary Structure Mimic | Design Strategy | Key Features | Reference |
| β-Turn Mimic | Incorporation of constrained amino acids (e.g., D-proline, N-alkylated amino acids) | Reduced conformational freedom, induced turn formation | wjarr.commcmaster.ca |
| α-Helix Mimic | Covalent cross-linking, hydrogen bond surrogates, use of β-amino acids (foldamers) | Stabilized helical conformation, improved proteolytic stability | nih.gov |
| β-Sheet Mimic | Macrocyclization, use of turn-inducing building blocks | Enforced β-strand conformation | nih.gov |
Understanding how a ligand binds to its receptor is fundamental for drug design. acs.orgiris-biotech.de By creating conformationally constrained analogues of a bioactive peptide, researchers can probe the specific three-dimensional structure required for receptor binding and activation. acs.orgnih.gov Fmoc-beta-N-benzylamino-L-Alanine can be used to synthesize a series of rigid analogues where the relative orientation of key functional groups is systematically varied. iris-biotech.de Studying the biological activity of these analogues provides valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective drugs. acs.orgiris-biotech.denih.gov For example, constraining a peptide in a specific conformation can significantly improve its selectivity for a particular receptor subtype. iris-biotech.de
Mimicry of Peptide Secondary Structures (e.g., β-Turns, Helices) for Enhanced Stability and Functionality
Contribution to Novel Molecular Scaffolds and Heterocyclic Systems
The versatility of Fmoc-beta-N-benzylamino-L-Alanine extends to the synthesis of novel molecular scaffolds and heterocyclic systems, which serve as core structures for the development of new classes of therapeutic agents.
Bicyclic amino acid derivatives are highly constrained structures that can act as rigid dipeptide isosteres, mimicking the spatial arrangement of two adjacent amino acid residues in a peptide chain. acs.org The synthesis of these complex scaffolds often involves multi-step reaction sequences. While direct synthesis from Fmoc-beta-N-benzylamino-L-Alanine is not explicitly detailed, the principles of using protected amino acids as starting materials are central to these synthetic strategies. acs.orgcardiff.ac.uk For instance, the synthesis of bicyclic guanidino amino acids has been explored to create arginine analogues with fixed side-chain conformations. cardiff.ac.uk Similarly, bicyclic scaffolds have been synthesized from tartaric acid and amino acid derivatives to create constrained dipeptide mimetics. acs.orgresearchgate.net These rigid structures are valuable tools for creating peptidomimetics with well-defined three-dimensional shapes for targeting protein-protein interactions.
Role in the Design of Functional Materials and Self-Assembled Structures
Similarly, the role of Fmoc-beta-N-benzylamino-L-Ala in the field of functional materials and self-assembly is not specifically described in the available literature. The fluorenylmethyloxycarbonyl (Fmoc) group is widely recognized as a powerful motif for driving the self-assembly of amino acids and peptides into ordered nanostructures such as hydrogels, nanofibers, and nanotubes, primarily through π-stacking interactions. nih.govmdpi.com Studies have demonstrated this phenomenon with a variety of Fmoc-protected amino acids, including Fmoc-L-alanine and even Fmoc-β-alanine, which can form materials resistant to enzymatic degradation. mdpi.comgoogle.commonash.edu However, the specific influence of the N-benzyl group in This compound on these self-assembly processes has not been a subject of published research. The unique interplay between the bulky Fmoc group and the flexible benzyl substituent on the nitrogen atom presents an area that has yet to be explored in the context of material design.
Advanced Derivatization and Functionalization Strategies for Fmoc β N Benzylamino L Alanine
Selective Functionalization of the N-Benzyl Moiety for Further Chemical Transformations
The N-benzyl group in Fmoc-β-N-benzylamino-L-alanine is more than a simple protecting group; it is a handle for introducing further chemical diversity. While the complete removal (debenzylation) is a common strategy in peptide synthesis, selective functionalization of the benzyl (B1604629) ring or the benzylic position offers a pathway to novel derivatives without cleaving the entire group. researchgate.netacs.org
One key strategy involves electrophilic aromatic substitution on the phenyl ring of the benzyl group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce functional groups at the para or ortho positions. These newly installed groups can then serve as points for subsequent chemical transformations. For instance, a nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions.
Another approach focuses on the functionalization of the benzylic C–H bond. researchgate.net Recent advances in catalysis have enabled the direct α-C–H functionalization of benzylamines. researchgate.netacs.org These methods often utilize organocatalysis or photoredox catalysis to activate the otherwise inert C(sp³)–H bond, allowing for the introduction of various substituents. researchgate.netmdpi.com Such strategies can create complex chiral centers and provide access to novel β-amino alcohol derivatives. researchgate.netacs.org
The reactivity of the benzylic position can also be harnessed through oxidation. Mild oxidation can convert the benzylamine (B48309) into an imine, which can then participate in various addition reactions. This transient imine formation allows for the introduction of nucleophiles at the benzylic carbon.
| Strategy | Reaction Type | Potential Introduced Functionality | Key Advantage |
|---|---|---|---|
| Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts | -NO₂, -Br, -Cl, -Acyl | Introduces handles for further chemistry (e.g., reduction of nitro group). |
| Benzylic C–H Activation | Organocatalysis, Photoredox Catalysis | Alkyl, Aryl groups | Creates complex chiral structures directly. researchgate.netacs.org |
| Oxidation/Addition | Oxidation to imine followed by nucleophilic addition | Varies with nucleophile | Versatile introduction of diverse groups at the benzylic position. |
Post-Synthetic Modification Approaches (e.g., "Click Chemistry" Compatibility)
Post-synthetic modification allows for the late-stage introduction of functional moieties onto a peptide or molecule, offering flexibility in synthesis and the creation of molecular libraries. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of a highly efficient and orthogonal reaction used for this purpose. acs.orgpeptide.comnih.gov To make Fmoc-β-N-benzylamino-L-alanine compatible with click chemistry, it must first be derivatized to contain either a terminal alkyne or an azide (B81097) group. researchgate.netiris-biotech.de
This can be achieved by modifying the N-benzyl group. For example, a derivative such as N-(4-azidobenzyl) or N-(4-ethynylbenzyl)-β-amino-L-alanine could be synthesized and then protected with Fmoc. These modified building blocks can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). iris-biotech.dersc.org Once the peptide is assembled, the azide or alkyne handle is available for a highly specific click reaction with a corresponding alkyne- or azide-containing molecule, such as a fluorophore, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain. rsc.orgsigmaaldrich.com
The CuAAC reaction is known for its high yield, tolerance of a wide range of functional groups, and mild reaction conditions, making it ideal for modifying complex biomolecules. acs.orgnih.gov The resulting triazole ring is chemically stable and can act as a non-hydrolyzable peptide bond mimic. acs.orgnih.gov
| Derivative | Click Partner | Reaction | Resulting Linkage | Application |
|---|---|---|---|---|
| Fmoc-β-N-(4-azidobenzyl)-L-Ala | Alkyne-functionalized molecule (e.g., fluorophore, PEG) | CuAAC | 1,4-disubstituted 1,2,3-triazole | Fluorescent labeling, PEGylation. rsc.orgabyntek.com |
| Fmoc-β-N-(4-ethynylbenzyl)-L-Ala | Azide-functionalized molecule (e.g., biotin, drug) | CuAAC | 1,4-disubstituted 1,2,3-triazole | Affinity tagging, drug conjugation. peptide.comresearchgate.net |
Side-Chain Modifications for Tailored Properties and Bioconjugation (e.g., Water Solubilization, Fluorophore Labeling)
Modifying the side-chain—in this case, the N-benzyl group—is a powerful strategy to tailor the physicochemical properties of molecules containing Fmoc-β-N-benzylamino-L-alanine. abyntek.com These modifications are crucial for applications in bioconjugation, where properties like water solubility and the presence of reporter tags are essential. nih.gov
Water Solubilization: Hydrophobic peptides and molecules can be made more water-soluble by introducing hydrophilic functionalities. One effective method is PEGylation, the attachment of PEG chains. This can be accomplished by functionalizing the N-benzyl group with a reactive handle (e.g., an amine from a reduced nitro group or an alkyne/azide for click chemistry) and then coupling it to an activated PEG molecule. sigmaaldrich.com Another approach is to introduce charged groups. For instance, sulfonation of the benzyl ring would introduce a sulfonic acid group, dramatically increasing water solubility. A building block like N-Fmoc-α-sulfo-β-alanine has been successfully used to confer water solubility to hydrophobic fluorophores. nih.govrsc.orgiris-biotech.deresearchgate.netiris-biotech.de
Fluorophore Labeling: For imaging and diagnostic applications, covalent attachment of a fluorophore is necessary. abyntek.comsigmaaldrich.comthermofisher.com This can be achieved by first functionalizing the N-benzyl group with a reactive group that is orthogonal to the rest of the molecule. An amino group (introduced via nitration and reduction) can be reacted with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorophore. Alternatively, the click chemistry handles discussed previously provide a highly specific method for fluorophore conjugation. nih.gov This allows for the precise labeling of peptides and other biomolecules containing the modified β-amino acid. abyntek.comsigmaaldrich.com
Bioconjugation: Beyond labeling, the N-benzyl group can be modified to facilitate conjugation to other biomolecules, such as proteins or antibodies. d-nb.info Introducing a maleimide (B117702) group onto the benzyl ring would allow for specific reaction with thiol groups found in cysteine residues of proteins. Similarly, an aldehyde or ketone could be introduced, enabling conjugation via oxime or hydrazone ligation. These bioconjugation strategies are fundamental in developing antibody-drug conjugates, targeted imaging agents, and other advanced biomedical tools. d-nb.inforsc.org
| Modification Goal | Strategy | Example Functional Group | Application |
|---|---|---|---|
| Water Solubilization | PEGylation or introduction of charged groups | -NH-PEG, -SO₃H | Improves solubility of hydrophobic peptides/molecules. nih.govrsc.orgiris-biotech.de |
| Fluorophore Labeling | Coupling with reactive dyes | -NH-Fluorophore, Triazole-Fluorophore | Fluorescence imaging, FRET assays. abyntek.comnih.govsigmaaldrich.com |
| Bioconjugation | Introduction of bio-orthogonal reactive groups | -Maleimide, -CHO | Attachment to proteins, antibodies, or surfaces. d-nb.inforsc.org |
Future Research Avenues and Methodological Advancements in N Substituted β Amino Acid Chemistry
Development of More Efficient and Environmentally Sustainable Synthetic Protocols
The conventional methods for peptide synthesis, particularly solid-phase peptide synthesis (SPPS), are known for their significant environmental impact due to the extensive use of hazardous solvents and reagents. acs.org The future of synthesizing compounds like Fmoc-beta-N-benzylamino-L-Ala lies in the adoption of green chemistry principles to mitigate these issues.
A primary focus of current research is the replacement of hazardous solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgbiotage.com These solvents are critical during the coupling, deprotection, and washing stages of SPPS but pose risks to human health and the environment. acs.org Scientists are actively investigating greener alternatives that are less toxic and can be derived from renewable resources. biotage.comtandfonline.com
One promising approach involves solvent- and catalyst-free methods, such as grinding reactants together at room temperature. This technique, known as aza-Michael addition, has been shown to produce N-substituted β-amino acid derivatives in high yields (82-100%) with short reaction times and without the need for complex workup procedures. researchgate.netscilit.com Other research has identified novel green solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), that are compatible with various resins used in SPPS and can effectively solubilize Fmoc-protected amino acids. tandfonline.comtandfonline.com
The table below summarizes some of the green solvents being explored as replacements for traditional, more hazardous options.
| Green Solvent Alternative | Key Advantages | Research Findings | Citation |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic than DMF and NMP, provides high crude purity. | Effective for coupling steps, especially with ChemMatrix® resin. However, deprotection steps are sensitive to the solvent choice. | biotage.com |
| Cyclopentyl methyl ether (CPME) | Significantly less toxic than traditional solvents. | Evaluated alongside 2-MeTHF as a greener alternative. | biotage.com |
| Propylene carbonate (PC) | Can be used in all steps of synthesis and is recyclable. | Successfully used for both solution-phase and solid-phase peptide synthesis. | acs.org |
| Anisole/NOP mixture | Derived from renewable sources, good resin swelling properties. | A 75:25 mixture of anisole and N-octylpyrrolidone showed favorable results in model peptide synthesis. | tandfonline.comtandfonline.com |
| γ-Valerolactone (GVL) | Biomass-derived organic solvent. | Evaluated for use with polystyrene resin in SPPS. | acs.org |
In addition to greener solvents, researchers are also developing alternative protecting groups to the widely used fluorenylmethyloxycarbonyl (Fmoc) group to minimize side reactions. iris-biotech.deub.edu For instance, the trityl (Trt) group can be removed under milder acidic conditions. iris-biotech.de Furthermore, new reagents like Fmoc-2-mercaptobenzothiazole are being investigated to prevent the formation of impurities during the protection of amino acids. ub.edu
Exploration of Diverse N-Substituents for Fine-Tuned Conformational Control and Bioactivity
The N-substituent, such as the benzyl (B1604629) group in this compound, plays a crucial role in determining the three-dimensional structure (conformation) and biological activity of β-amino acid-containing peptides. rsc.orguminho.pt The ability to precisely control these properties by varying the N-substituent is a significant area of future research.
Research into N-aminopeptides (NAPs), where a hydrazide bond is introduced into the peptide backbone, has shown that the NH2 substituent can promote the formation of β-sheet structures through non-covalent interactions. nih.gov This highlights how subtle changes to the N-substituent can have profound effects on the peptide's conformation.
The exploration of a wide array of N-substituents, from simple alkyl groups to more complex aromatic and heterocyclic systems, will allow for the fine-tuning of peptidomimetics for specific therapeutic targets. This approach can lead to the development of peptides with enhanced resistance to degradation by proteases, a significant advantage for drug development. rsc.orgacs.org
Advanced Computational Modeling for De Novo Design and Virtual Screening of Functional β-Amino Acid Derivatives
Computational methods are becoming indispensable tools in the design and discovery of new functional molecules, including those based on N-substituted β-amino acids. researchgate.netnih.gov De novo design, or designing from scratch, allows scientists to create entirely new protein and peptide structures with desired properties. researchgate.netbakerlab.org
Computational protein design (CPD) can be used to determine an amino acid sequence that will fold into a specific three-dimensional structure. nih.gov This is particularly relevant for β-amino acid derivatives, as their inclusion can be used to create stable, predictable secondary structures. researchgate.net For example, computational models can be used to design β-barrels, a common protein fold, with cavities shaped to bind specific small molecules. bakerlab.org
Virtual screening is another powerful computational technique that allows for the rapid testing of large libraries of virtual compounds against a biological target. mdpi.com This can be used to identify promising β-amino acid-based ligands for further experimental validation. mdpi.com For instance, a library of peptides containing non-natural amino acids can be screened in silico to predict their binding affinity and specificity to a target protein. mdpi.com
These computational approaches can significantly accelerate the drug discovery process by:
Predicting the conformation of peptides containing N-substituted β-amino acids.
Designing custom backbones to bind specific ligands with high affinity. bakerlab.org
Screening vast chemical libraries to identify lead compounds without the need for initial synthesis.
Optimizing existing peptide ligands by suggesting modifications, such as the introduction of D-amino acids or other non-natural residues, to improve stability and activity. mdpi.combakerlab.org
The synergy between advanced computational modeling and experimental synthesis and testing will be crucial for unlocking the full potential of N-substituted β-amino acid derivatives in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Fmoc-β-N-benzylamino-L-Ala in peptide chemistry?
- Methodological Answer : Synthesis typically involves coupling Fmoc-protected amino acids using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) as an activator. Reaction conditions include ice-bath cooling (0°C) followed by gradual warming to room temperature. Purification via silica gel column chromatography with solvents like cyclohexane/ethyl acetate (1:1) is recommended to isolate the product .
Q. How can the purity of Fmoc-β-N-benzylamino-L-Ala be assessed, and what analytical techniques are most effective?
- Methodological Answer : Purity is evaluated using reversed-phase HPLC (retention time analysis) and confirmed via mass spectrometry (MS) for molecular weight verification. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for structural validation, with specific attention to chemical shifts in aromatic (δ 7.56–7.76 ppm) and backbone protons .
Q. What are the key considerations for handling and storing Fmoc-β-N-benzylamino-L-Ala to ensure stability?
- Methodological Answer : Store desiccated at -20°C to prevent moisture-induced degradation. Use anhydrous solvents (e.g., DMF or DCM) during synthesis, and avoid prolonged exposure to light or elevated temperatures. Handling under inert gas (N) is advised for moisture-sensitive steps .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of Fmoc-β-N-benzylamino-L-Ala in solid-phase peptide synthesis to minimize side reactions?
- Methodological Answer : Optimize pH (7–9) using tertiary amines (e.g., DIEA) to deprotonate the amino group without cleaving the Fmoc protecting group. Use a 2–4-fold molar excess of coupling reagents (EDC/HOBt) and monitor reaction progress via Kaiser test. For sterically hindered residues, extend coupling times or employ microwave-assisted synthesis .
Q. What strategies are effective for resolving enantiomeric impurities in Fmoc-β-N-benzylamino-L-Ala during synthesis?
- Methodological Answer : Enantiomeric separation can be achieved using chiral stationary phases (CSPs) in HPLC, such as polysaccharide-derived columns. Recrystallization in solvent systems like ethanol/water (4:1) may also enhance enantiomeric purity. NMR analysis of diastereomeric salts (if applicable) can confirm stereochemical integrity .
Q. How does the incorporation of Fmoc-β-N-benzylamino-L-Ala influence the structural properties of self-assembling peptides in biomaterials?
- Methodological Answer : The β-N-benzylamino group introduces steric bulk and hydrophobic interactions, promoting π-π stacking and stabilizing supramolecular structures like hydrogels. Characterize self-assembly via circular dichroism (CD) spectroscopy, TEM imaging, and rheology to assess mechanical properties .
Q. What are common pitfalls in the synthesis of Fmoc-β-N-benzylamino-L-Ala, and how can they be diagnosed using spectroscopic methods?
- Methodological Answer : Common issues include incomplete deprotection (detected via HPLC retention time shifts) or racemization (diagnosed via -NMR splitting patterns). MS can identify byproducts like truncated peptides or acylurea adducts. For Fmoc cleavage side reactions, monitor UV absorption at 301 nm during deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
